![molecular formula C8H10N2O5 B5856898 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is a chemical compound that has been used extensively in scientific research for its unique properties. It is a spirocyclic compound that contains two oxime groups and has been shown to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In
科学的研究の応用
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime has been used extensively in scientific research for its unique properties. It has been shown to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anticancer agent. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been studied for its potential as a herbicide. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the liver or kidneys. It has also been shown to have a low potential for causing genetic mutations.
実験室実験の利点と制限
One of the advantages of using 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime in lab experiments is its unique properties. It has been shown to have potential applications in a variety of fields, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce.
将来の方向性
There are many potential future directions for research involving 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime. One area of interest is the development of new anticancer agents based on the structure of this compound. Another potential direction is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. In addition, there is potential for the development of new materials with unique properties based on the spirocyclic structure of this compound. Overall, there is a great deal of potential for future research involving this compound.
合成法
The synthesis of 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-dioxaspiro[4.5]decane-8,9-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of this compound.
特性
IUPAC Name |
(7Z,9Z)-7,9-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c11-7-5(9-12)3-8(4-6(7)10-13)14-1-2-15-8/h12-13H,1-4H2/b9-5-,10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNRVCKVZYUKY-OZDSWYPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(=NO)C(=O)C(=NO)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2(OC1)C/C(=N/O)/C(=O)/C(=N\O)/C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

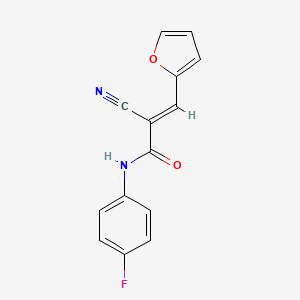
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)
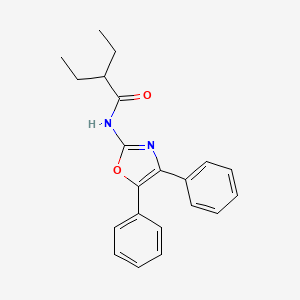
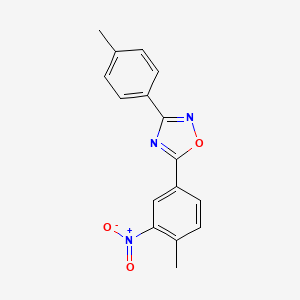
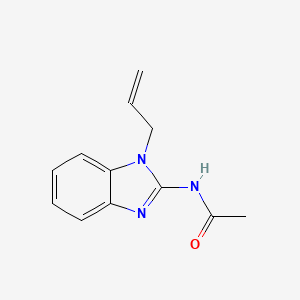
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
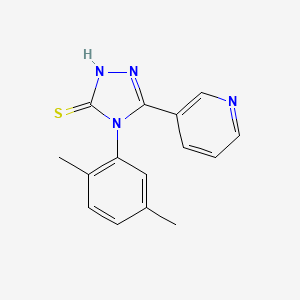
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)